L82-G17 vs. L82: Enhanced Anti-Proliferative Potency in HeLa Cells
In a 72-hour MTT assay using HeLa cells, L82-G17 demonstrated a significantly stronger anti-proliferative effect compared to its parent compound, L82 [1]. At a concentration of 20 µM, L82-G17 reduced viable cell numbers by approximately 70%, whereas an equal concentration of L82 achieved only a 30% reduction [1]. This represents a more than 2-fold increase in anti-proliferative efficacy at this concentration.
| Evidence Dimension | Reduction in HeLa cell proliferation (72 h, MTT assay) |
|---|---|
| Target Compound Data | L82-G17: ~70% reduction at 20 µM |
| Comparator Or Baseline | L82: ~30% reduction at 20 µM |
| Quantified Difference | ~40 percentage-point greater reduction in cell number (~2.3-fold increase in efficacy) |
| Conditions | HeLa cells, MTT assay, 20 µM concentration, 72 h incubation |
Why This Matters
This data demonstrates that L82-G17 provides a substantial improvement in cellular potency over the first-generation lead compound L82, enabling more robust and efficient cell-based studies of LigI function.
- [1] Howes TRL, Sallmyr A, Brooks R, Greco GE, Jones DE, Matsumoto Y, Tomkinson AE. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor. DNA Repair (Amst). 2017 Dec;60:29-39. doi: 10.1016/j.dnarep.2017.10.002. View Source
